molecular formula C18H12FNO3 B11075471 4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11075471
M. Wt: 309.3 g/mol
InChI Key: LFXSLAPNGXZTTQ-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by a fused ring system that includes a quinoline moiety and a pyran ring. The presence of a fluorophenyl group adds to its unique chemical properties and potential biological activities. Pyranoquinolines are known for their diverse pharmacological properties, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with 2-amino-3-cyano-4H-pyran in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyranoquinoline structure.

Another approach involves the use of a multi-component reaction (MCR) strategy, where 3-fluorobenzaldehyde, malononitrile, and a suitable amine are reacted together in the presence of a catalyst such as piperidine. This method offers the advantage of simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, leading to the disruption of cellular functions. Additionally, the presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H12FNO3

Molecular Weight

309.3 g/mol

IUPAC Name

4-(3-fluorophenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C18H12FNO3/c19-11-5-3-4-10(8-11)13-9-15(21)23-17-12-6-1-2-7-14(12)20-18(22)16(13)17/h1-8,13H,9H2,(H,20,22)

InChI Key

LFXSLAPNGXZTTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC(=CC=C4)F

Origin of Product

United States

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